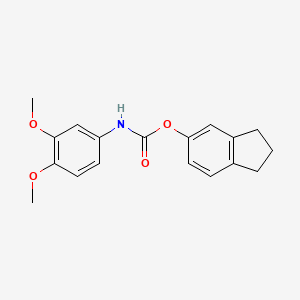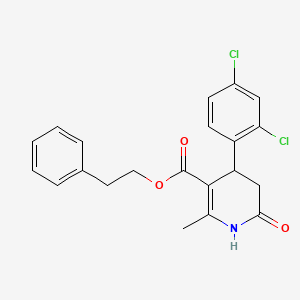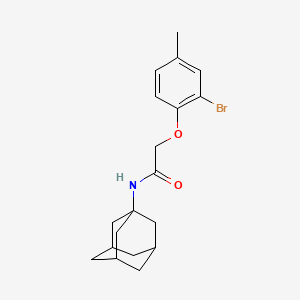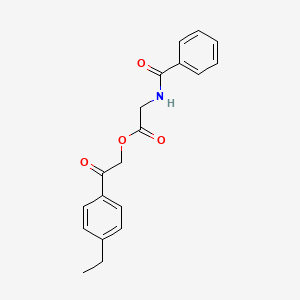
2,3-dihydro-1H-inden-5-yl (3,4-dimethoxyphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dihydro-1H-inden-5-yl (3,4-dimethoxyphenyl)carbamate, commonly known as J147, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic effects. J147 has been shown to exhibit neuroprotective properties and improve cognitive function in animal models of Alzheimer's disease, making it a promising candidate for the development of new treatments for this debilitating condition.
Mecanismo De Acción
The exact mechanism of action of J147 is not yet fully understood, but it is thought to work by targeting multiple pathways involved in neurodegeneration. J147 has been shown to increase levels of the protein neurotrophic factor (BDNF), which is important for the growth and survival of neurons. In addition, J147 has also been shown to activate the protein PGC-1α, which is involved in mitochondrial biogenesis and energy metabolism.
Biochemical and Physiological Effects:
J147 has been shown to have a number of biochemical and physiological effects in animal models of Alzheimer's disease. These include reducing the accumulation of amyloid beta plaques in the brain, improving cognitive function, and reducing inflammation and oxidative stress. In addition, J147 has also been shown to increase levels of BDNF and activate PGC-1α, as mentioned above.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of J147 for lab experiments is its ability to improve cognitive function in animal models of Alzheimer's disease. This makes it a valuable tool for studying the underlying mechanisms of the disease and testing potential new treatments. However, one limitation of J147 is that its exact mechanism of action is not yet fully understood, which makes it difficult to interpret some of the results obtained from experiments using this compound.
Direcciones Futuras
There are a number of potential future directions for research on J147. One area of interest is in further elucidating the compound's mechanism of action, which could lead to the development of more targeted and effective treatments for Alzheimer's disease. In addition, there is also interest in exploring the potential therapeutic effects of J147 in other neurological conditions, such as Parkinson's disease and Huntington's disease. Finally, there is also interest in developing new analogues of J147 that may have even greater neuroprotective properties.
Métodos De Síntesis
J147 was first synthesized by researchers at the Salk Institute for Biological Studies in La Jolla, California. The synthesis method involves the reaction of 2,3-dihydro-1H-inden-5-ol with 3,4-dimethoxyphenyl isocyanate in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure J147.
Aplicaciones Científicas De Investigación
J147 has been extensively studied in animal models of Alzheimer's disease and has shown promising results in improving cognitive function and reducing the accumulation of amyloid beta plaques in the brain. In addition, J147 has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Propiedades
IUPAC Name |
2,3-dihydro-1H-inden-5-yl N-(3,4-dimethoxyphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-21-16-9-7-14(11-17(16)22-2)19-18(20)23-15-8-6-12-4-3-5-13(12)10-15/h6-11H,3-5H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXNKXICVLUUHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)OC2=CC3=C(CCC3)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-inden-5-yl N-(3,4-dimethoxyphenyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-2-pyridinecarboxamide](/img/structure/B5218932.png)


![6-(3,4-dimethylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5218936.png)

![1,1'-[1,4-butanediylbis(oxy)]bis(2-methoxybenzene)](/img/structure/B5218945.png)
![1-(2-furylmethyl)-5,7-dimethyl-3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5218946.png)

![methyl 2-(4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)propanoate](/img/structure/B5218959.png)
![4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5218980.png)

![N-{4-[(2-phenylacetyl)amino]phenyl}-4-biphenylcarboxamide](/img/structure/B5218992.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoate](/img/structure/B5219002.png)
![5-(2-phenylethyl)-3-{[2-(1-piperidinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5219006.png)